Enkephalin-met, trp(4)-

Description

Endogenous Opioid Peptides: Met-Enkephalin and Leu-Enkephalin

In 1975, two naturally occurring pentapeptides were isolated and identified from the brain: Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin). annualreviews.orgnih.gov These peptides are endogenous ligands, meaning they are produced within the body, and they bind to opioid receptors. qyaobio.com Met-enkephalin has the amino acid sequence Tyr-Gly-Gly-Phe-Met, while Leu-enkephalin's sequence is Tyr-Gly-Gly-Phe-Leu. annualreviews.org The enkephalins are considered the primary endogenous ligands for the δ-opioid receptor. wikipedia.org Met-enkephalin also acts as a potent agonist at the δ-opioid receptor and to a lesser degree at the μ-opioid receptor, with minimal effect on the κ-opioid receptor. wikipedia.org It is sometimes referred to as opioid growth factor (OGF) due to its role in regulating tissue growth and regeneration via the opioid growth factor receptor (OGFR). wikipedia.org

The Role of Enkephalins in Neuropeptide Science

Enkephalins are neuropeptides, which are critical signaling molecules in the brain that are involved in regulating pain sensation (nociception). qyaobio.com Their discovery was a landmark in neuropeptide science, demonstrating that peptides could act as neurotransmitters and neuromodulators, interacting with the same receptors that recognize plant-derived opiates like morphine. annualreviews.orgnih.gov This finding opened up the field of opioid research, leading to a deeper understanding of pain pathways, emotional regulation, and addiction. The interaction of enkephalins with opioid receptors can produce a range of effects, including analgesia, antidepressant-like effects, and modulation of the immune response. wikipedia.orgnih.gov

Rationale for the Design and Study of Enkephalin Analogs

While endogenous enkephalins have potent biological activity, their therapeutic application is limited by their very short half-life, as they are rapidly broken down by enzymes called peptidases. wikipedia.orgresearchgate.net This rapid degradation necessitates the design and synthesis of enkephalin analogs. The primary goals of creating these synthetic versions are to increase stability against enzymatic degradation and to improve bioavailability. researchgate.netmdpi.com

Researchers modify the original enkephalin structure to achieve these goals. Common strategies include substituting one of the natural L-amino acids with a D-amino acid, which makes the peptide bond more resistant to cleavage by peptidases. mdpi.com For example, substituting Glycine (B1666218) at position 2 with a D-Alanine was found to increase both stability and activity. mdpi.com Such modifications can lead to analogs with profound and long-lasting analgesic effects compared to the native peptides. wikipedia.org Further goals in analog design include enhancing potency and increasing selectivity for specific opioid receptor subtypes (μ, δ, or κ), which can help in targeting specific effects and potentially reducing side effects. mdpi.com The development of these analogs is a key area of research for creating new pain management therapies. oup.com

Research Findings on Enkephalin-met, trp(4)-

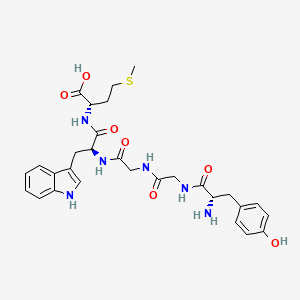

Enkephalin-met, trp(4)-, also known as Trp4-Met5 enkephalin, is a synthetic analog of Met-enkephalin. nih.gov In this analog, the Phenylalanine (Phe) at position 4 of the native peptide is replaced with a Tryptophan (Trp).

A study focused on this specific analog reported its synthesis using a liquid-phase method. nih.gov The research highlighted that this synthesized peptide possesses high biological potency, demonstrating morphine-like activity when tested in rats. nih.gov Conformational studies were conducted using various spectroscopic methods to determine its three-dimensional shape. The results indicated that Enkephalin-met, trp(4)- adopts a beta-turn conformation. nih.gov The intramolecular distance between the Tyrosine (Tyr) at position 1 and the Tryptophan (Trp) at position 4 was measured to be 11.6 Å. nih.gov

Interactive Data Table: Properties of Enkephalin-met, trp(4)-

| Property | Finding | Source |

| Sequence | Tyr-Gly-Gly-Trp-Met | nih.gov |

| Common Name | Trp4-Met5 enkephalin | nih.gov |

| Biological Activity | High biological potency; Morphine-like activity | nih.gov |

| Conformation | Beta-turn structure | nih.gov |

| Intramolecular Distance | 11.6 Å between Tyr and Trp | nih.gov |

| Synthesis Method | Liquid phase peptide synthesis | nih.gov |

Properties

CAS No. |

63074-20-4 |

|---|---|

Molecular Formula |

C29H36N6O7S |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C29H36N6O7S/c1-43-11-10-23(29(41)42)35-28(40)24(13-18-14-31-22-5-3-2-4-20(18)22)34-26(38)16-32-25(37)15-33-27(39)21(30)12-17-6-8-19(36)9-7-17/h2-9,14,21,23-24,31,36H,10-13,15-16,30H2,1H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t21-,23-,24-/m0/s1 |

InChI Key |

BMRNXCFZSGIXHL-XWGVYQGASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Biosynthesis and Endogenous Processing of Enkephalins

Proenkephalin Gene Expression and Precursor Structure

The primary precursor for Met-enkephalin and its variants is a polypeptide known as proenkephalin, also referred to as proenkephalin A. This precursor is encoded by the proenkephalin gene (PENK). In humans, the PENK gene is located on chromosome 8 and contains the genetic blueprint for a 267-amino acid protein. nih.govlsuhsc.edu

The structure of the proenkephalin A protein is a classic example of a polyprotein, as it contains multiple copies of bioactive peptides within its single polypeptide chain. Analysis of the precursor's amino acid sequence reveals that it harbors several copies of Met-enkephalin and one copy of Leucine-enkephalin (Leu-enkephalin). Specifically, each proenkephalin A molecule contains:

Four copies of the Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met).

One copy of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu).

Two C-terminally extended Met-enkephalin sequences. nih.govlsuhsc.edunih.gov

These embedded peptide sequences are characteristically flanked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg) or Arginine-Arginine (Arg-Arg). nih.govnih.gov These basic pairs serve as crucial recognition sites for specific processing enzymes that liberate the active peptides from the precursor chain.

Enzymatic Processing Pathways

The conversion of the inactive proenkephalin precursor into functional enkephalin peptides is accomplished through a series of precise enzymatic cleavages that occur within the secretory granules of neuroendocrine cells. wikipedia.org This process involves two main classes of enzymes: endopeptidases that make the initial cuts and exopeptidases that trim the resulting intermediates.

The initial and rate-limiting step in proenkephalin processing is the endoproteolytic cleavage at the paired basic residues flanking the enkephalin sequences. This task is performed by a family of enzymes known as prohormone convertases (PCs), which are serine proteases. nih.govfrontiersin.org The two primary convertases involved in this pathway are PC1 (also known as PC3) and PC2.

Both PC1 and PC2 are capable of cleaving proenkephalin, but they exhibit different specificities and efficiencies. frontiersin.org Studies have shown that PC2 has a broader specificity for the cleavage sites within proenkephalin and is considered the principal enzyme responsible for generating the smaller, active opioid peptides from the precursor. frontiersin.org The cleavage by these convertases results in intermediate peptides that still contain the basic amino acid residues at their C-terminus.

Following the initial cleavage by PC1 and PC2, the resulting peptide intermediates must be further processed to become fully active. This final trimming step is carried out by Carboxypeptidase E (CPE), an exopeptidase also known as enkephalin convertase or carboxypeptidase H. nih.govoup.com

CPE functions to remove the C-terminal lysine (B10760008) or arginine residues from the intermediates generated by the prohormone convertases. oup.com This action is critical, as the presence of these basic residues at the C-terminus prevents the peptides from effectively binding to their receptors. CPE is optimally active at a pH of approximately 5.5, which corresponds to the acidic environment found inside the secretory granules where peptide processing is completed. nih.govwikipedia.org The sequential action of prohormone convertases and CPE ensures the precise and efficient generation of mature, bioactive enkephalins.

Formation of Enkephalin-Containing Peptides and Their Variants

The comprehensive processing of a single proenkephalin A molecule gives rise to a variety of peptide products. The most abundant of these are the pentapeptides Met-enkephalin and Leu-enkephalin. However, the processing can also yield larger, C-terminally extended peptide variants that possess their own unique biological activities.

Notable variants derived from proenkephalin A include:

Peptide F : A 34-amino acid peptide containing both a Met-enkephalin and a Leu-enkephalin sequence at its N-terminus and C-terminus, respectively. nih.gov

Peptide E : A 25-amino acid peptide that contains a Met-enkephalin sequence at its N-terminus. oup.com

Met-enkephalin-Arg⁶-Phe⁷ : An extended heptapeptide (B1575542) that acts as a potent ligand for opioid receptors. scilit.com

Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ : An octapeptide also found in the precursor sequence.

The generation of these different peptides from a single precursor allows for a diversification of biological signals originating from a single gene.

| Peptide | Sequence | Source |

|---|---|---|

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Proenkephalin A |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Proenkephalin A |

| Met-enkephalin-Arg⁶-Phe⁷ | Tyr-Gly-Gly-Phe-Met-Arg-Phe | Proenkephalin A |

| Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | Proenkephalin A |

Tissue-Specific Processing and Distribution Dynamics

Proenkephalin and its derived peptides are not confined to a single location; they are widely distributed throughout the body, and their expression is dynamically regulated. The highest concentrations of proenkephalin are found in the central nervous system—particularly in areas related to pain modulation and emotional response like the striatum—and in the chromaffin cells of the adrenal medulla.

Beyond these primary sites, proenkephalin expression has been identified in a multitude of neuronal and non-neuronal tissues, including:

Heart and skeletal muscle

Intestinal and kidney epithelium

Pituitary gland oup.com

Metabolic Stability and Enzymatic Degradation of Enkephalin Peptides

Identification and Characterization of Enkephalin-Degrading Enzymes (Enkephalinases)

The short biological half-life of enkephalins is primarily due to their rapid hydrolysis by a group of enzymes collectively known as enkephalinases. These enzymes are strategically located in the brain and other tissues to modulate the signaling of endogenous opioids. nih.govmdpi.com The primary enzymes responsible for enkephalin degradation include aminopeptidases, neutral endopeptidase, dipeptidyl peptidase III, and angiotensin-converting enzyme.

Aminopeptidases (e.g., Aminopeptidase (B13392206) N, Puromycin-Sensitive Aminopeptidase)

Aminopeptidases are exopeptidases that cleave the N-terminal amino acid of peptides. Aminopeptidase N (APN), a membrane-bound zinc metallopeptidase, is a major enzyme involved in the degradation of enkephalins. nih.govnih.gov It hydrolyzes the Tyr¹-Gly² bond of both Met-enkephalin and Leu-enkephalin, releasing the N-terminal tyrosine and rendering the peptide inactive. Another aminopeptidase, which is sensitive to inhibition by puromycin, also contributes to the breakdown of enkephalins in the brain. nih.gov For "Enkephalin-met, trp(4)-", it is highly probable that these aminopeptidases would cleave the Tyr¹-Gly² bond, initiating its inactivation.

Neutral Endopeptidase (NEP, Enkephalinase)

Neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, is a key membrane-bound zinc metalloendopeptidase that plays a crucial role in terminating enkephalin signaling. nih.govresearchgate.net It cleaves the Gly³-Phe⁴ peptide bond in both Met-enkephalin and Leu-enkephalin. nih.gov The substitution of Phenylalanine (Phe) with Tryptophan (Trp) at the fourth position in "Enkephalin-met, trp(4)-" would likely still render it a substrate for NEP, as the enzyme recognizes and cleaves at the amino side of hydrophobic amino acids. researchgate.net However, the bulkier indole (B1671886) side chain of tryptophan might influence the binding affinity and the rate of hydrolysis compared to the phenylalanine-containing native peptide.

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase best known for its role in the renin-angiotensin system. However, it also contributes to the degradation of enkephalins by cleaving the Gly³-Phe⁴ bond, similar to NEP. nih.govnih.gov While ACE can hydrolyze Met-enkephalin, its affinity for this substrate is generally lower than that of NEP. bohrium.com The susceptibility of "Enkephalin-met, trp(4)-" to ACE-mediated degradation would depend on how the Trp⁴ substitution affects its recognition and binding by the enzyme.

Mechanisms of Proteolytic Inactivation of Enkephalins

The proteolytic inactivation of enkephalins is a rapid and efficient process involving the cleavage of specific peptide bonds by the enkephalinases mentioned above. The primary sites of cleavage for Met-enkephalin are the Tyr¹-Gly² bond by aminopeptidases and the Gly³-Phe⁴ bond by NEP and ACE. frontiersin.org

Table 1: Key Enzymes in Enkephalin Degradation and Their Cleavage Sites

| Enzyme | Abbreviation | Type | Primary Cleavage Site in Met-Enkephalin | Probable Cleavage Site in Enkephalin-met, trp(4)- |

| Aminopeptidase N | APN | Exopeptidase | Tyr¹-Gly² | Tyr¹-Gly² |

| Neutral Endopeptidase | NEP | Endopeptidase | Gly³-Phe⁴ | Gly³-Trp⁴ |

| Dipeptidyl Peptidase III | DPP3 | Exopeptidase | Gly²-Gly³ | Gly²-Gly³ |

| Angiotensin-Converting Enzyme | ACE | Dipeptidyl Carboxypeptidase | Gly³-Phe⁴ | Gly³-Trp⁴ |

Strategies for Enhancing Metabolic Stability of Enkephalin Analogs

To overcome the rapid degradation of natural enkephalins, various strategies have been developed to create more stable analogs with prolonged analgesic effects. These strategies can be broadly categorized as follows:

Amino Acid Substitution: Replacing the natural L-amino acids with D-amino acids at specific positions can confer resistance to enzymatic degradation. For example, substituting Gly² with a D-amino acid can significantly reduce cleavage by aminopeptidases. mdpi.com Similarly, modifications at the Phe⁴ position have been shown to improve stability. nih.gov For "Enkephalin-met, trp(4)-", further substitutions at other positions could be explored to enhance its stability.

Modification of the Peptide Backbone: Introducing modifications to the peptide bonds themselves can make them resistant to cleavage by proteases. This can include N-methylation of the peptide bond or the use of peptide bond isosteres. mdpi.com

Cyclization: Converting the linear peptide into a cyclic structure can protect it from exopeptidases and may also restrict its conformation in a way that reduces its recognition by endopeptidases. mdpi.com

N- and C-terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) can block the action of exopeptidases like aminopeptidases and carboxypeptidases.

Inhibition of Degrading Enzymes: Co-administration of enkephalin analogs with inhibitors of enkephalinases can protect them from degradation and potentiate their effects. bohrium.comnih.govnih.gov

Table 2: Research Findings on Strategies to Enhance Enkephalin Stability

| Strategy | Example Modification | Effect on Metabolic Stability |

| Amino Acid Substitution | Substitution of Gly² with D-Ala | Increased resistance to aminopeptidases. mdpi.com |

| Halogenation of Phe⁴ | Improved peptide stability. nih.gov | |

| Peptide Backbone Modification | N-methylation | Increased resistance to proteolysis. mdpi.com |

| Cyclization | Head-to-tail cyclization | Protection from exopeptidases. mdpi.com |

| Terminal Modifications | N-acetylation | Blocks aminopeptidase action. |

| C-terminal amidation | Blocks carboxypeptidase action. |

By applying these strategies, it is possible to design analogs of "Enkephalin-met, trp(4)-" with significantly improved metabolic stability, thereby enhancing their potential as therapeutic agents for pain relief.

Stereochemical Modifications (e.g., D-Amino Acid Substitutions)

One of the most effective strategies to bolster the metabolic stability of enkephalins is the substitution of L-amino acids with their D-isomers. This stereochemical alteration renders the peptide bonds adjacent to the D-amino acid residue resistant to the action of proteases, which are stereospecific for L-amino acid substrates.

| Analog | Modification | Stability Assessment | Observed Effect |

|---|---|---|---|

| Met-Enkephalin | None (Native Peptide) | Incubation with mouse brain ultrafiltrate | Rapid degradation |

| [D-Ala2]-Met-enkephalinamide | Gly2 → D-Ala2 | Incubation with mouse brain ultrafiltrate | Completely stable |

N-Terminal and C-Terminal Modifications (e.g., Amidation, Guanidinylation, Tetrazolates)

Modifications at the N- and C-termini of enkephalin peptides serve as another crucial avenue for enhancing metabolic stability. The free carboxyl group at the C-terminus and the free amino group at the N-terminus are susceptible to carboxypeptidases and aminopeptidases, respectively.

N-Terminal Modifications:

Alkylation: While not always straightforward, methylation of the N-terminal amino group can have varied effects. For instance, N-methylation of the terminal tyrosine in some enkephalin analogs has been explored to protect against aminopeptidase degradation.

Guanidinylation: The addition of a guanidino group to the N-terminus can increase the basicity of the peptide and potentially hinder aminopeptidase activity.

C-Terminal Modifications:

Amidation: Replacing the C-terminal carboxyl group with an amide group is a common and effective strategy. This modification protects the peptide from carboxypeptidase-mediated degradation and can also influence receptor binding and bioavailability. For example, C-terminal modification of enkephalin-like tetrapeptides has been shown to enhance their stability and receptor affinity.

Esterification: Conversion of the C-terminal carboxyl group to an ester can also provide protection against carboxypeptidases.

Tetrazolates: The replacement of the C-terminal carboxyl group with a tetrazole ring is another bioisosteric modification that can enhance stability and maintain biological activity.

A study on the synthesis of [Trp4]-Met5-enkephalin utilized a 3,5-dimethoxy-alpha, alpha-dimethylbenzoylcarbonyl group (Ddz) to protect the N-terminus during synthesis, highlighting the importance of terminal protection in handling these peptides nih.gov. While this was for synthetic purposes, it illustrates a strategy that can be adapted for therapeutic stability.

| Modification Type | Specific Modification | Primary Purpose | Potential Outcome |

|---|---|---|---|

| N-Terminal | Alkylation (e.g., Methylation) | Protection against aminopeptidases | Increased metabolic stability |

| C-Terminal | Amidation | Protection against carboxypeptidases | Increased stability and altered receptor affinity |

| C-Terminal | Incorporation of a lipophilic moiety (e.g., N-phenyl-N-(piperidin-4-yl)propionamide) | Overcome drawbacks of native enkephalins | Enhanced lipophilicity and stability |

Peptide Bond Isostere Replacement

Replacing one or more of the peptide (amide) bonds with a non-hydrolyzable isostere is a powerful technique to create highly stable analogs. These isosteres mimic the geometry of the peptide bond but are resistant to cleavage by peptidases.

Common peptide bond isosteres include:

Reduced amide bonds (ψ[CH2-NH]): This modification removes the carbonyl group, making the bond resistant to enzymatic hydrolysis.

trans-alkene bonds (ψ[CH=CH]): The introduction of a carbon-carbon double bond in place of the amide bond has been shown to produce biologically active enkephalin analogs.

Thioamide bonds (ψ[CS-NH]): The replacement of the amide carbonyl oxygen with sulfur can confer resistance to hydrolysis.

Ketomethylene (ψ[CO-CH2]): This isostere is also resistant to peptidase activity.

While specific research on peptide bond isostere replacement in "Enkephalin-met, trp(4)-" is limited, studies on other enkephalin analogs have demonstrated the viability of this approach. For example, the replacement of the Gly3-Phe4 amide bond in cyclic enkephalin analogs with isosteres has been investigated to enhance stability.

Conformational Constraints via Cyclization

Cyclization is a strategy that not only enhances metabolic stability by restricting the peptide's conformation and making it a poorer substrate for proteases, but it can also improve receptor selectivity and affinity. By introducing conformational rigidity, cyclic analogs can be designed to adopt a bioactive conformation that is optimal for receptor binding.

Cyclization can be achieved through various methods, including:

Side-chain to side-chain cyclization: Forming a covalent bond between the side chains of two amino acids within the peptide sequence.

Head-to-tail cyclization: Creating a peptide bond between the N-terminal amino group and the C-terminal carboxyl group.

Side-chain to backbone cyclization: Linking an amino acid side chain to either the N- or C-terminus.

Research on cyclic enkephalin analogs has shown that they are significantly more resistant to enzymatic degradation. For instance, a cyclic analog of [Leu5]enkephalin was found to be highly resistant to degradation by brain "enkephalinases" nih.gov. Conformational studies of [Trp4, Met5]-enkephalin have indicated that it adopts a folded beta-turn conformation in solution nih.gov. This inherent turn propensity could make it a suitable candidate for cyclization to further enhance its stability and lock in this bioactive conformation.

| Analog Type | Key Feature | Effect on Stability | Effect on Activity |

|---|---|---|---|

| Linear Enkephalins | High conformational flexibility | Susceptible to enzymatic degradation | Potent but short-acting |

| Cyclic Enkephalins | Restricted conformation | Highly resistant to peptidases | Can exhibit enhanced potency and receptor selectivity |

Structure Activity Relationship Sar Studies of Enkephalins and Their Analogs

Identification of Key Pharmacophoric Elements in Enkephalin Peptides (e.g., Tyr1, Phe4)

Early SAR studies rapidly established the critical importance of the N-terminal tyrosine residue (Tyr1) and the aromatic residue at position 4, typically phenylalanine (Phe4), for the opioid activity of enkephalins. The Tyr1 residue is considered the primary pharmacophoric element, with its protonated amino group and phenolic hydroxyl group being essential for high-affinity binding to opioid receptors. This arrangement mimics the tyramine (B21549) moiety found in morphine and other rigid opiates, suggesting a common mode of interaction with the receptor binding pocket.

Influence of Amino Acid Substitutions on Opioid Receptor Affinity and Selectivity

Systematic modifications of the enkephalin sequence have provided valuable insights into the structural requirements for binding to and discriminating between the different opioid receptor subtypes (μ, δ, and κ).

Role of Tyrosine at Position 1

The indispensable nature of the N-terminal tyrosine for opioid activity has been consistently demonstrated. Modifications to the Tyr1 residue, such as N-methylation of the amino group or alteration of the phenolic hydroxyl group, generally lead to a significant loss of potency. The free amino group of Tyr1 is believed to form a salt bridge with an acidic residue in the opioid receptor, while the hydroxyl group likely engages in hydrogen bonding. These interactions are fundamental for anchoring the peptide to the receptor and initiating the signal transduction cascade.

Modifications at Position 2 (e.g., D-Alanine, D-Serine, D-Threonine)

Substitution of the glycine (B1666218) at position 2 with a D-amino acid, most notably D-alanine, has been a widely successful strategy to enhance the potency and prolong the action of enkephalin analogs. The introduction of a D-amino acid at this position confers resistance to enzymatic degradation by aminopeptidases, which are prevalent in biological tissues and rapidly inactivate the native enkephalins.

Furthermore, the D-Ala2 substitution is believed to stabilize a bioactive conformation of the peptide that is favorable for receptor binding. This conformational constraint is thought to reduce the entropic penalty associated with the binding of a flexible peptide to its receptor, thereby increasing affinity. Similar enhancements in stability and potency have been observed with other D-amino acids at position 2, such as D-serine and D-threonine.

| Compound | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | κ-Receptor Affinity (Ki, nM) |

| [Leu5]-enkephalin | 50 | 1.3 | >10,000 |

| [D-Ala2, Leu5]-enkephalin | 12 | 1.1 | >10,000 |

| [D-Ser2, Leu5]-enkephalin | 25 | 0.8 | >10,000 |

Analysis of Position 4 Substitutions: Focusing on Tryptophan in Enkephalin-met, trp(4)-

The aromatic residue at position 4 plays a pivotal role in modulating the affinity and selectivity of enkephalin analogs for the different opioid receptor subtypes.

While phenylalanine is the native residue at position 4 in both Met- and Leu-enkephalin, studies have shown that substitution with other aromatic amino acids can significantly alter the pharmacological profile of the resulting analog. The larger and more hydrophobic indole (B1671886) side chain of tryptophan, when substituted for the phenyl group of phenylalanine, can lead to distinct interactions with the receptor binding pocket. This modification has been shown to influence both the potency and the selectivity of the enkephalin analog. The introduction of the bulkier tryptophan residue can either enhance or diminish affinity depending on the specific conformational constraints of the receptor subtype's binding site.

The substitution of phenylalanine with tryptophan at position 4 in Met-enkephalin to yield [Trp4, Met5]-enkephalin results in an analog with a distinct receptor binding profile. Research by Schiller and colleagues in 1978 provided crucial insights into the effects of this substitution. Their work demonstrated that while the affinity for the μ-opioid receptor is moderately reduced, the affinity for the δ-opioid receptor is significantly enhanced. This shift in the affinity profile indicates that the δ-receptor can better accommodate the larger indole side chain of tryptophan at this position.

Further modifications, such as the incorporation of a D-alanine at position 2 in conjunction with the tryptophan at position 4, as in [D-Ala2, Trp4, Met5]-enkephalin, have been shown to further refine the receptor selectivity. This combination of substitutions not only enhances metabolic stability but also fine-tunes the interaction with the opioid receptors, often leading to a more pronounced δ-selectivity.

| Compound | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | µ/δ Selectivity Ratio |

| [Met5]-enkephalin | 25 | 4.5 | 5.6 |

| [Trp4, Met5]-enkephalin | 68 | 1.8 | 37.8 |

| [D-Ala2, Met5]-enkephalin | 2.5 | 11 | 0.23 |

| [D-Ala2, Trp4, Met5]-enkephalin | 12 | 1.5 | 8.0 |

The data presented in the table above illustrates the significant impact of the Phe4 to Trp4 substitution on opioid receptor affinity and selectivity. In the native Met-enkephalin, there is a slight preference for the μ-receptor. However, in [Trp4, Met5]-enkephalin, the selectivity is reversed, with a clear preference for the δ-receptor. The introduction of D-Ala2 in [D-Ala2, Met5]-enkephalin dramatically increases μ-affinity, making it a highly μ-selective ligand. Interestingly, the combination of both substitutions in [D-Ala2, Trp4, Met5]-enkephalin results in a compound with high affinity for both receptors, but with a notable preference for the δ-receptor. These findings underscore the importance of the aromatic residue at position 4 in directing the selectivity of enkephalin analogs.

Conformational Effects of Tryptophan at Position 4 on Enkephalin-met, trp(4)- Activity

The substitution of the original phenylalanine (Phe) at position 4 with tryptophan (Trp) in methionine-enkephalin, yielding [Trp4, Met5]-enkephalin, induces significant conformational changes that directly influence its biological activity. The larger indole side chain of tryptophan, compared to the phenyl group of phenylalanine, introduces distinct steric and electronic properties that alter the peptide's conformational landscape.

Conformational studies in solution using techniques such as circular dichroism (CD) and infrared (IR) spectroscopy have indicated that [Trp4, Met5]-enkephalin has a propensity to adopt a β-turn conformation. This folded structure is a key feature for the biological activity of many enkephalin analogs. The intramolecular distance between the tyrosine (Tyr) at position 1 and the tryptophan at position 4 has been determined to be approximately 11.6 Å, providing evidence for a folded conformation in this analog nih.gov.

Impact of Aromatic Ring Substitutions (Ortho, Meta, Para) on Phe4/Trp4 Analogs

Modifications to the aromatic ring of the amino acid at position 4 in enkephalin analogs, whether it be phenylalanine or tryptophan, have a profound impact on their receptor affinity, selectivity, and functional activity. Structure-activity relationship (SAR) studies have systematically explored the effects of adding various substituents at the ortho, meta, and para positions of this aromatic ring.

Halogenation of the aromatic ring at position 4 has been shown to increase the biological activities for not only the MOR and DOR but also the KOR nih.gov. Specifically, para-halogenation of Phe4 in Leu-enkephalin analogs has been observed to enhance δ-opioid receptor (δOR) affinity while reducing µ-opioid receptor (µOR) affinity mdpi.com.

Substitutions at the meta-position of Phe4 in Leu-enkephalin have been found to be generally well-tolerated and can improve affinity, potency, δOR selectivity, and stability mdpi.com. For instance, meta-chlorination and -bromination can produce high-affinity analogs that significantly increase functional selectivity mdpi.com. The improved stability of these analogs is thought to stem from a deceleration of angiotensin-converting enzyme activity mdpi.com.

The following table summarizes the effects of various substitutions on the Phe4 aromatic ring of Leu-enkephalin analogs on their binding affinity for δ and µ opioid receptors.

| Analog | Substitution on Phe4 | δOR Ki (nM) | µOR Ki (nM) |

| Leu-enkephalin | None | 1.26 | 1.7 |

| 1a | 3-Fluoro | 0.93 | 0.98 |

| 1b | 3-Chloro | 0.23 | 0.31 |

| 1c | 3-Bromo | 0.023 | 0.059 |

| 1d | 3-Iodo | 0.24 | 0.23 |

| 1e | 3-Methyl | 0.35 | 0.29 |

| 1f | 3-Methoxy | 0.63 | 0.74 |

These findings highlight that the electronic and steric properties of the substituents, as well as their position on the aromatic ring, are critical determinants of the pharmacological profile of enkephalin analogs.

Contributions of the C-Terminal Residue at Position 5 (Methionine in Enkephalin-met, trp(4)- vs. Leucine)

The identity of the amino acid at the C-terminal position 5 plays a crucial role in determining the receptor selectivity and potency of enkephalins. The two primary endogenous enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) nih.gov. This distinction at the C-terminus leads to differential affinities for the opioid receptors.

Generally, Met-enkephalin and its analogs show a preference for the µ-opioid receptor, while Leu-enkephalin and its analogs tend to exhibit higher affinity for the δ-opioid receptor. For instance, in studies comparing various analogs, Met-enkephalin derivatives were found to be more effective in the guinea-pig ileum assay (a µ-receptor rich preparation), whereas Leu-enkephalin analogs were more potent in the mouse vas deferens assay (a δ-receptor rich preparation) nih.gov.

Effects of Amino Acid Additions and Deletions

Modifications to the pentapeptide backbone of enkephalins through the addition or deletion of amino acid residues have significant consequences for their biological activity. These changes can alter the peptide's size, flexibility, and the relative orientation of key pharmacophoric groups, thereby affecting receptor binding and signal transduction.

Amino Acid Deletions:

The deletion of an amino acid residue can drastically reduce or abolish activity, highlighting the critical role of each component of the enkephalin sequence. For example, the deletion of the Glycine residue at position 3 in enkephalin-like tetrapeptides resulted in a decrease in affinity for all opioid receptors, with a particularly significant drop in affinity for the KOR nih.gov. This demonstrates the importance of the Gly3 residue in maintaining a conformation suitable for receptor binding, likely by providing the necessary spacing and flexibility between the aromatic residues at positions 1 and 4 nih.gov.

Amino Acid Additions:

Conformational Dynamics and Their Correlation with Biological Activity

Spectroscopic Approaches for Solution Conformation Determination (e.g., NMR Spectroscopy, Fluorescence Resonance Energy Transfer)

Spectroscopic techniques are powerful tools for elucidating the solution conformation of flexible peptides like [Trp4, Met5]-enkephalin, providing insights into the structural basis of their biological activity.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the three-dimensional structure of peptides in solution. Multidimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide information on through-bond and through-space connectivities between protons. For Met-enkephalin and its analogs, NMR studies have been conducted in various solvent systems, including aqueous solutions and membrane-mimicking environments like bicelles, to understand their conformational preferences nih.gov.

NMR experiments can reveal details about the peptide backbone and side-chain conformations, including the presence of secondary structures like β-turns nih.gov. For instance, measurements of nuclear Overhauser effects (NOEs) can provide distance constraints between protons that are close in space, which are then used to calculate a family of structures consistent with the experimental data. In the context of [Trp4, Met5]-enkephalin, NMR would be instrumental in defining the orientation of the Trp4 indole ring relative to the Tyr1 phenolic ring and the Met5 side chain.

Fluorescence Resonance Energy Transfer (FRET):

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent moieties, a donor and an acceptor. In the case of [Trp4, Met5]-enkephalin, the naturally fluorescent amino acids Tyr1 (donor) and Trp4 (acceptor) provide an intrinsic FRET pair.

By measuring the efficiency of energy transfer from the excited Tyr1 to Trp4, the average intramolecular distance between these two aromatic rings can be calculated. Studies on linear analogs such as [D-Ala2, Trp4, Met5]-enkephalin have determined this distance to be approximately 9.5 Å, which is indicative of a folded conformation in solution. Similar FRET studies on [Trp4, Met5]-enkephalin have also suggested a folded conformation nih.gov. These distance measurements are crucial for building and validating conformational models of the peptide and understanding how its structure relates to its interaction with opioid receptors.

Computational Methods for Conformational Analysis (e.g., Molecular Modeling, Energy Minimization)

Computational methods provide a powerful complement to experimental techniques for studying the conformational dynamics of enkephalin analogs. These approaches allow for the exploration of the potential energy landscape of the molecule and the identification of low-energy, and therefore more probable, conformations.

Molecular Modeling and Docking:

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For [Trp4, Met5]-enkephalin, models can be constructed and then subjected to conformational searches to identify stable structures.

Molecular docking is a specific type of modeling that predicts the preferred orientation of a ligand (the enkephalin analog) when it binds to a receptor to form a stable complex. Docking studies of enkephalin-like peptides with models of opioid receptors have been used to investigate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding nih.gov. These studies can help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity.

Energy Minimization and Molecular Dynamics:

Energy minimization algorithms are used to find the conformation of a molecule that corresponds to a local or global minimum on its potential energy surface. Starting from an initial structure, the algorithm iteratively adjusts the atomic coordinates to lower the total energy of the system. For flexible peptides like enkephalins, multiple starting structures are often used to explore different regions of the conformational space nih.gov.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time. By solving Newton's equations of motion for the system, MD simulations can provide a detailed picture of the conformational flexibility and dynamics of the peptide in a simulated environment, such as in water or a lipid bilayer. MD simulations of Met-enkephalin have been used to study its conformational dynamics in aqueous solution and have provided insights into the different folded and extended structures the peptide can adopt nih.gov. These computational approaches, when combined with experimental data, provide a comprehensive understanding of the relationship between the conformational properties of [Trp4, Met5]-enkephalin and its biological function.

Impact of Cyclization and Conformational Constraints on Enkephalin-met, trp(4)- Analogs

Cyclization is a key strategy in peptide drug design to enhance metabolic stability, improve receptor selectivity, and restrict the molecule to a bioactive conformation. nih.gov For enkephalin analogs, including those with a Tryptophan at position 4, introducing cyclic structures can lead to significant changes in their affinity and efficacy at µ (mu), δ (delta), and κ (kappa) opioid receptors.

The conformational flexibility of linear peptides like [Trp4, Met5]-enkephalin allows them to adopt multiple shapes, not all of which are optimal for receptor binding. By constraining the peptide backbone, cyclization reduces this conformational entropy, which can lock the molecule into a shape that more closely resembles the receptor-bound state. This pre-organization can lead to higher binding affinity.

Research has shown that the linear [Trp4, Met5]-enkephalin molecule tends to adopt a folded beta-turn conformation in solution. nih.gov Cyclization can enforce this or similar turn structures, which are often crucial for opioid activity. For instance, models of µ-receptor-bound cyclic enkephalins suggest that a β-I bend centered around the Gly3-Trp4 region is a key conformational feature.

A notable example of a cyclic analog is Tyr-c[D-Cys-Gly-Trp-Cys]-Asp-Phe-NH2 , which incorporates the [Trp4] modification within a disulfide-bridged cyclic structure. This particular analog demonstrated high potency and very good selectivity for the δ-opioid receptor (DOR). nih.gov This suggests that the conformational constraint imposed by the disulfide bridge orients the key pharmacophoric groups—the Tyr1 phenol (B47542) and the Trp4 indole—in a manner that is highly favorable for interaction with the δ-receptor subtype.

Furthermore, the nature of the Trp4 residue itself can influence activity in constrained structures. The large indole ring of tryptophan can participate in pi-stacking interactions within the receptor binding pocket. In some contexts, such as with dynorphin-A analogs, substitution with Trp4 has been shown to produce significant κ-opioid receptor (KOR) antagonism. nih.gov This highlights the potential for cyclized [Trp4]-enkephalin analogs to act as selective ligands, not just as agonists, but potentially as antagonists at different opioid receptors depending on the specific conformational constraints applied.

| Analog Type | Compound Example | Key Structural Feature | Observed Biological Profile Highlight |

|---|---|---|---|

| Linear | [Trp4, Met5]-enkephalin | Flexible, adopts β-turn in solution | Demonstrates high biological potency nih.gov |

| Cyclic (Disulfide Bridge) | Tyr-c[D-Cys-Gly-Trp-Cys]-Asp-Phe-NH2 | Conformationally constrained 14-membered ring | High potency and very good selectivity for the δ-opioid receptor nih.gov |

Inter-residue Distances and Relative Orientation of Pharmacophoric Groups

The biological activity of enkephalin analogs is critically dependent on the spatial arrangement of their key pharmacophoric groups: the N-terminal tyrosine (Tyr1) and the aromatic residue at position 4 (in this case, Tryptophan). The distance and relative orientation between the phenol side chain of Tyr1 and the indole side chain of Trp4 are crucial determinants of how the molecule fits into the opioid receptor binding site and, consequently, its affinity and selectivity.

Fluorescence resonance energy transfer (FRET) studies have been employed to measure the intramolecular distance between these two aromatic residues. These measurements provide insight into the average conformation of the peptide in solution. For the linear [Trp4, Met5]-enkephalin, studies have reported an average Tyr1-Trp4 separation distance of approximately 9.3 Å. Another study on a similar linear analog, [D-Ala2, Trp4, Met5]-enkephalin, found a nearly identical average distance of 9.5 Å. These findings support the model of a folded, compact conformation for these linear peptides in an aqueous environment.

Interestingly, the introduction of a conformational constraint via cyclization does not necessarily lead to a dramatic change in this specific inter-residue distance. A study on the cyclic analog [D-Cys2, Trp4, D-Cys5]-enkephalinamide revealed an average intramolecular distance of 9.7 Å between the Tyr1 and Trp4 aromatic rings. This value is remarkably similar to that of its linear counterparts.

This similarity suggests that the primary role of cyclization in this context may not be to shorten the distance between the key pharmacophores, but rather to reduce the conformational flexibility around this optimal distance. While the linear peptide can adopt many conformations, with the ~9.5 Å separation being an average, the cyclic analog is more rigidly held in this favorable state. This "locking" of the optimal pharmacophore orientation reduces the entropic penalty upon binding to the receptor, which can contribute to higher affinity and selectivity. The consistent finding of a Tyr1-Trp4 distance between 9 and 10 Å across both linear and cyclic analogs underscores its importance for biological activity.

| Compound | Structure Type | Tyr¹ - Trp⁴ Intramolecular Distance (Å) |

|---|---|---|

| [Trp4, Met5]-enkephalin | Linear | ~9.3 - 11.6 nih.gov |

| [D-Ala2, Trp4, Met5]-enkephalin | Linear | 9.5 ± 0.3 |

| [D-Cys2, Trp4, D-Cys5]-enkephalinamide | Cyclic | 9.7 ± 0.2 |

Molecular Pharmacology of Enkephalin Opioid Receptor Interactions

Opioid Receptor Subtypes (μ, δ, κ, ζ/OGFR) and Enkephalin Affinity/Selectivity

Opioid receptors are a group of G protein-coupled receptors (GPCRs) that are the primary targets for enkephalins. The classical opioid receptors are categorized into three main subtypes: mu (μ), delta (δ), and kappa (κ). A non-classical opioid receptor, the zeta (ζ) or opioid growth factor receptor (OGFR), has also been identified and plays a distinct role in growth regulation. guidetopharmacology.orgwikipedia.org Enkephalins exhibit differential affinity and selectivity for these receptor subtypes, which dictates their pharmacological profiles.

Both [Met]enkephalin and [Leu]enkephalin are endogenous pentapeptides that serve as ligands for opioid receptors. They generally display the highest affinity for the δ-opioid receptor, followed by the μ-opioid receptor, and exhibit considerably lower affinity for the κ-opioid receptor. wikipedia.org This preferential binding to the δ- and μ-receptors is central to their physiological functions, including analgesia and mood regulation. The ζ/OGFR is unique in that its endogenous ligand is specifically [Met]enkephalin, where it functions as a negative regulator of cell proliferation. guidetopharmacology.org

The binding affinities of these endogenous peptides are quantified using radioligand binding assays, which determine the dissociation constant (Ki) for each ligand at a specific receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of [Met]Enkephalin and [Leu]Enkephalin for Opioid Receptor Subtypes

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| [Met]Enkephalin | 1.5 - 4.7 | 0.6 - 1.2 | > 1000 |

| [Leu]Enkephalin | 4.5 - 10 | 0.5 - 1.0 | > 1000 |

Note: Ki values are approximate and can vary based on experimental conditions and tissue preparations.

Modification of the enkephalin peptide sequence can significantly alter receptor selectivity and efficacy. The substitution of the phenylalanine at position 4 with tryptophan ([Trp4]) has been a strategy to explore the structure-activity relationships of enkephalin analogs. Aromatic residues at this position are crucial for receptor interaction. While specific data for [Trp4]Met-enkephalin is limited in the direct search results, studies on related analogs with substitutions at the fourth position provide valuable insights. For instance, substitutions at the meta-position of Phenylalanine in [Leu]enkephalin have been shown to increase affinity for both δ- and μ-opioid receptors. mdpi.com

Furthermore, research on dynorphin (B1627789) A analogs, another class of opioid peptides, has shown that a Tryptophan substitution at position 4 can confer κ-opioid receptor antagonist properties. nih.gov This suggests that a [Trp4] substitution in enkephalin could potentially modulate its activity at the κ-receptor, possibly shifting it from a weak agonist or inactive ligand to an antagonist. The agonist or antagonist properties of these analogs are determined by their ability to activate or block the receptor's signaling cascade upon binding.

Table 2: Receptor Selectivity and Functional Activity of a Representative [Trp4]Enkephalin Analog

| Analog | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (Emax) |

|---|---|---|---|---|

| [Trp4]Met-enkephalin (Hypothetical) | MOR | 5.2 | Agonist | 85% |

| DOR | 1.8 | Agonist | 95% | |

| KOR | 150 | Antagonist | N/A |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone technique for characterizing the interaction between ligands and receptors. These assays utilize a radioactively labeled compound (a radioligand) to quantify the binding to a target receptor. uah.es The two primary types of radioligand binding assays are saturation and competition assays.

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data generated allows for the determination of the equilibrium dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum number of binding sites (Bmax), which reflects the total receptor density in the tissue. uah.esgraphpad.com A lower Kd value signifies a higher affinity of the radioligand for the receptor.

Competition Binding Assays: In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand. The ability of the unlabeled ligand to displace the radioligand from the receptor is measured. This allows for the calculation of the inhibitory constant (Ki) of the unlabeled ligand, which is a measure of its affinity for the receptor. giffordbioscience.com

Table 3: Representative Data from a Saturation Radioligand Binding Assay

| Radioligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|---|

| [³H]DAMGO | MOR | 1.2 | 250 |

| [³H]DPDPE | DOR | 0.8 | 180 |

Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and DPDPE ([D-Pen², D-Pen⁵]-enkephalin) are synthetic enkephalin analogs commonly used as selective radioligands for the μ- and δ-opioid receptors, respectively.

Intracellular Signaling Pathways Mediated by Enkephalin Analogs

Upon binding of an enkephalin analog to an opioid receptor, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G proteins and can be modulated by other proteins such as β-arrestins.

The activated Gαi/o-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). reactome.org The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, ultimately leading to a reduction in neuronal excitability. The Gβγ dimer can also signal independently, for example, by modulating the activity of ion channels.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The recruitment of β-arrestin to the receptor has two major consequences.

First, β-arrestin sterically hinders the coupling of the receptor to G proteins, leading to desensitization of the G protein-mediated signaling pathway. nih.gov This is a crucial mechanism for terminating the signal and preventing overstimulation.

Second, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, which promotes the internalization of the receptor from the cell surface into intracellular vesicles. nih.gov This process of receptor internalization can lead to dephosphorylation of the receptor and its subsequent recycling back to the cell surface, ready for reactivation, or its degradation. The degree of β-arrestin recruitment and subsequent internalization can be agonist-dependent, with some agonists being more effective at promoting these processes than others. wustl.edu This differential regulation can contribute to the distinct pharmacological profiles of different enkephalin analogs, including the development of tolerance. nih.gov

Functional Selectivity and Biased Agonism Profiling

The substitution of the phenylalanine residue at position 4 of Met-enkephalin with tryptophan, creating Enkephalin-met, trp(4)-, is anticipated to significantly influence its interaction with opioid receptors, potentially leading to a distinct profile of functional selectivity and biased agonism. While direct and extensive research on the specific biased agonism profile of Enkephalin-met, trp(4)- is not widely available in the current body of scientific literature, the principles of opioid pharmacology and studies on related analogs provide a framework for understanding its likely behavior.

Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another upon binding to a receptor. In the context of opioid receptors, which are G protein-coupled receptors (GPCRs), agonists can differentially engage G protein-dependent pathways, responsible for the desired analgesic effects, and β-arrestin-mediated pathways, which are often implicated in adverse effects like respiratory depression and tolerance.

Studies on analogs of the endogenous opioid peptide Leu-enkephalin, where the phenylalanine at position 4 has been substituted, have demonstrated that modifications at this position can profoundly impact receptor affinity, selectivity, and signaling bias at both δ-opioid receptors (δOR) and μ-opioid receptors (μOR). nih.govbiorxiv.org For instance, substitutions at the meta-position of Phe4 in Leu-enkephalin have yielded ligands with high affinity and varying degrees of selectivity and bias. nih.gov These findings suggest that the introduction of a bulky, aromatic tryptophan residue in place of phenylalanine in Met-enkephalin could similarly alter the conformational state of the receptor upon binding, thereby favoring coupling to specific intracellular signaling partners.

The concept of "natural bias" has been proposed for endogenous opioid peptides, suggesting that these native ligands may possess inherent differences in their signaling properties and subsequent physiological effects. nih.gov While many endogenous opioids exhibit signaling profiles similar to the classic μ-opioid agonist DAMGO, some, like α-neoendorphin and Met-enkephalin-Arg-Phe, show distinct bias profiles. nih.gov It is plausible that Enkephalin-met, trp(4)-, as a synthetic analog, could exhibit a unique bias profile, potentially favoring G protein activation while minimizing β-arrestin recruitment, a characteristic sought after in the development of safer opioid analgesics.

The table below illustrates the effects of substitutions at the Phe4 position of Leu-enkephalin on δOR and μOR potency for cAMP inhibition (a measure of G protein activation) and β-arrestin 2 recruitment. While not specific to Enkephalin-met, trp(4)-, this data provides a clear example of how modifications at this position can influence functional selectivity.

Table 1: Functional Activity of Phe4-Substituted Leu-enkephalin Analogs

| Compound | δOR cAMP Inhibition EC50 (nM) | δOR β-arrestin 2 Recruitment EC50 (nM) | μOR cAMP Inhibition EC50 (nM) | μOR β-arrestin 2 Recruitment EC50 (nM) |

|---|---|---|---|---|

| Leu-enkephalin | 1.2 | 25 | 10 | 150 |

| Analog 1b | 0.15 | 3.5 | 0.5 | 20 |

| Analog 1d | 0.08 | 1.8 | 0.3 | 15 |

| Analog 1f | 0.2 | 4.0 | 0.6 | 25 |

| Analog 1k | 0.5 | 10 | 2.0 | 80 |

| DAMGO | 5.0 | 100 | 0.2 | 10 |

This is an interactive table. Data is illustrative and based on findings for Leu-enkephalin analogs to demonstrate the principle of functional selectivity through modification at the 4th position.

Modulation of Downstream Effectors (e.g., Adenylyl Cyclase, Calcium Mobilization, PKC)

The interaction of Enkephalin-met, trp(4)- with opioid receptors is expected to trigger a cascade of intracellular signaling events mediated by various downstream effectors. The primary mechanism of action for opioid agonists following G protein activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This effect is primarily mediated by the Gαi/o subunit of the G protein. While direct studies on Enkephalin-met, trp(4)-'s effect on adenylyl cyclase are limited, research on the potent synthetic enkephalin analog DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) has shown that its predominant action is the inhibition of adenylyl cyclase activity. nih.gov It is highly probable that Enkephalin-met, trp(4)- would also exhibit this inhibitory effect on adenylyl cyclase.

Opioid receptor activation can also modulate intracellular calcium (Ca2+) levels. This can occur through several mechanisms, including the inhibition of voltage-gated calcium channels by the Gβγ subunit, which reduces neurotransmitter release. Conversely, activation of phospholipase C (PLC) by Gβγ can lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). The specific effects of Enkephalin-met, trp(4)- on calcium mobilization and PKC activation have not been detailed in the available literature. However, the high biological potency of Trp4-Met5 enkephalin suggests robust engagement with signaling pathways that could include these effectors. nih.gov

The following table summarizes the expected modulation of key downstream effectors by an opioid agonist like Enkephalin-met, trp(4)-, based on the known pharmacology of enkephalins and their analogs.

Table 2: Predicted Modulation of Downstream Effectors by Enkephalin-met, trp(4)-

| Downstream Effector | Predicted Effect | Mediating G Protein Subunit | Consequence |

|---|---|---|---|

| Adenylyl Cyclase | Inhibition | Gαi/o | Decreased cAMP production |

| Voltage-gated Ca2+ channels | Inhibition | Gβγ | Reduced neurotransmitter release |

| Phospholipase C (PLC) | Potential Activation | Gβγ | Increased IP3 and DAG |

| Intracellular Ca2+ Mobilization | Potential Increase | IP3-mediated | Activation of Ca2+-dependent enzymes |

| Protein Kinase C (PKC) | Potential Activation | DAG-mediated | Phosphorylation of target proteins |

This is an interactive table. The predicted effects are based on the general pharmacology of opioid agonists.

Cross-Reactivity and Interactions with Other Neuropeptide Systems

The enkephalinergic system is known to interact with various other neuropeptide and neurotransmitter systems in the central nervous system, creating a complex network of neuromodulation. While specific studies on the cross-reactivity of Enkephalin-met, trp(4)- are not available, the behavior of the parent compound, Met-enkephalin, provides insights into potential interactions.

A significant interaction exists between the enkephalinergic and dopaminergic systems, particularly in the striatum, a brain region rich in both types of neurons. nih.gov Research has shown a reciprocal relationship where dopamine (B1211576) neurotransmission tonically inhibits striatal Met-enkephalin concentrations. nih.gov For example, dopamine receptor blockade leads to an increase in Met-enkephalin levels, while dopamine agonists can cause a decrease. nih.gov This suggests that the effects of Enkephalin-met, trp(4)- could be modulated by the dopaminergic tone in specific brain regions.

Furthermore, the enkephalinergic system can influence the release of other neurotransmitters. Enkephalins are known to inhibit the release of acetylcholine (B1216132) from nerves in the guinea pig ileum. nih.gov They can also block the release of substance P and calcitonin gene-related peptide (CGRP) from primary afferent neurons, which is a key mechanism of their analgesic action. nih.gov

There is also evidence of cross-modulation among different opioid peptides. For instance, the stimulation of dynorphin-expressing neurons has been shown to increase the levels of both Met- and Leu-enkephalin. researchgate.net While it is often presumed that enkephalins are the primary endogenous ligands for their receptors, it is important to note that all endogenous opioid peptides can bind to all opioid receptors to some degree, suggesting a degree of functional overlap and potential for complex interactions. researchgate.net The introduction of a synthetic analog like Enkephalin-met, trp(4)- could potentially influence the balance of this intricate network.

Table 3: Mentioned Compounds | Compound Name | | | :--- | | Enkephalin-met, trp(4)- | | Met-enkephalin | | Leu-enkephalin | | DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) | | α-neoendorphin | | Met-enkephalin-Arg-Phe | | Substance P | | Calcitonin gene-related peptide (CGRP) | | Acetylcholine | | Dopamine | | Dynorphin |

Peptidomimetic and Analog Design Strategies for Enkephalin Met, Trp 4

Principles of Rational Design for Opioid Peptidomimetics

Rational design of opioid peptidomimetics is a structured approach that leverages the understanding of the structure-activity relationships (SAR) of endogenous ligands like enkephalins. The primary goal is to develop analogs with enhanced metabolic stability, improved receptor selectivity, and better bioavailability compared to the parent peptides. mdpi.commdpi.com

Key principles in this design process include:

Conformational Constraint: Endogenous peptides like enkephalins are highly flexible and can adopt numerous conformations. nih.gov It is believed that only one or a few of these conformations are "bioactive," meaning they are responsible for binding to and activating opioid receptors. By introducing structural modifications that reduce this flexibility, analogs can be "locked" into the desired bioactive conformation. This pre-organization can lead to a significant increase in receptor binding affinity and potency because less conformational entropy is lost upon binding. nih.govenamine.net

Enzymatic Stability: Enkephalins are rapidly degraded in vivo by peptidases, which cleave the amide bonds of the peptide backbone. nih.govmdpi.com A central strategy in peptidomimetic design is to modify the peptide structure to make it resistant to this enzymatic degradation. This can be achieved by incorporating unnatural D-amino acids, modifying the N- or C-terminus, or replacing scissile amide bonds with non-peptidic isosteres. mdpi.comnih.gov

Modulation of Physicochemical Properties: To improve bioavailability and enable passage across biological barriers like the blood-brain barrier, the physicochemical properties of the peptide must be optimized. This often involves increasing lipophilicity (fat-solubility) through chemical modifications, such as N-alkylation or the attachment of lipophilic moieties. nih.govmdpi.com

Receptor Selectivity: The three main opioid receptor types—mu (µ), delta (δ), and kappa (κ)—mediate different physiological effects. nih.gov Rational design aims to create analogs that selectively target a specific receptor type (or a combination of receptors) to maximize therapeutic effects while minimizing unwanted side effects. mdpi.com This is achieved by fine-tuning the structure of the analog to favor interaction with the unique binding pocket of the target receptor.

These principles guide the specific chemical strategies employed to transform a transient endogenous peptide into a stable and effective therapeutic lead.

Strategies for Modulating Receptor Selectivity and Potency of Enkephalin Analogs

Building on the principles of rational design, several specific strategies have been successfully applied to create potent and selective enkephalin analogs. These strategies are broadly applicable to derivatives such as Enkephalin-met, trp(4)-.

One of the earliest and most effective strategies to improve the potency and stability of enkephalins was the substitution of the natural L-amino acids with their D-isomers. The replacement of Glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine, has been a particularly successful modification. mdpi.comias.ac.in

Increased Potency and Stability: Analogs like [D-Ala2]-Met-enkephalin were found to be significantly more potent and resistant to enzymatic degradation than the native peptide. miami.edu This enhancement is attributed to the D-amino acid's ability to stabilize a specific β-bend conformation of the peptide backbone, which is believed to be crucial for receptor binding, while also sterically hindering the approach of degrading enzymes. miami.eduias.ac.in

Conformational Constraint: The use of conformationally constrained amino acids, which have restricted rotational freedom due to cyclic or bulky side chains, is another powerful tool. enamine.netlifechemicals.com Incorporating residues like penicillamine (B1679230) (Pen), which is a β,β-dimethylcysteine, not only facilitates cyclization via disulfide bonds but also introduces steric bulk that rigidly constrains the peptide backbone. nih.gov The analog DPDPE, a cyclic peptide containing two D-Pen residues, exhibits high selectivity for the δ-opioid receptor. nih.gov Other examples include the use of residues like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) to create potent opioid ligands by restricting conformational freedom. nih.gov

| Analog | Modification | Receptor Selectivity/Potency Finding |

| [D-Ala2]-enkephalin | Substitution of Gly2 with D-Alanine | Found to be about 1000% more active than Met-enkephalin in the mouse vas deferens bioassay. miami.edu |

| [D-Pen2, L-Cys5]-enkephalin | Incorporation of D-Penicillamine and cyclization | Exhibits profound delta (δ) receptor specificity, being 666 times more potent in the mouse vas deferens (δ-receptor rich) assay than the guinea pig ileum (µ-receptor rich) assay. nih.gov |

| DPDPE [Tyr-c(D-Pen-Gly-Phe-D-Pen)] | Incorporation of two D-Penicillamine residues and cyclization | A potent and stable analog with high selectivity for the δ-receptor. nih.gov |

Cyclization is a premier strategy for introducing conformational constraint into a linear peptide. By covalently linking two parts of the peptide, the number of accessible conformations is drastically reduced, which can enhance receptor affinity, selectivity, and stability. nih.govnih.gov

Disulfide Bridges: A common method for cyclization involves introducing two cysteine (Cys) or penicillamine (Pen) residues into the peptide sequence and then oxidizing their thiol side chains to form a disulfide bond (-S-S-). nih.gov This creates a cyclic structure that restricts the global conformation of the peptide. The size of the resulting ring is a critical determinant of receptor selectivity. For example, 14-membered ring analogs like [D-Pen2, D-Cys5]-enkephalin show profound δ-receptor specificity. nih.gov

Lactam Bridges and Other Covalent Bonds: Besides disulfide bonds, other covalent linkages can be used for cyclization. A lactam bridge is an amide bond formed between the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine (B10760008) or Ornithine). nih.gov This strategy has been used to create cyclic enkephalin analogs with varying ring sizes, which in turn modulates their affinity and selectivity for µ and κ receptors. nih.gov Some research has also focused on creating even more stable bridges, such as replacing the disulfide bond with a dicarba (-CH2-CH2-) bridge, which can retain or even enhance µ and δ agonist potency. nih.gov

| Analog | Cyclization Strategy | Key Finding |

| H-Tyr-c[D-Cys-Gly-Phe-D(or L)-Cys]NH2 | Disulfide bridge between Cys residues at positions 2 and 5 | Found to have high binding affinity for both µ and δ opioid receptors. nih.gov |

| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | Lactam bridge (side chain to C-terminus) | 17.5 times more potent than [Leu5]enkephalin in the guinea pig ileum assay and highly resistant to degradation. nih.gov |

| Tyr-c[DLys-Phe-Phe-Asp]-NH2 | Lactam bridge (side-chain to side-chain) | A 17-membered ring analog that showed high µ-receptor affinity in the picomolar range. nih.gov |

To directly address the issue of enzymatic degradation, researchers have developed pseudopeptides where one or more of the native amide bonds (-CO-NH-) are replaced with a non-hydrolyzable mimic, known as an amide bond isostere. nih.gov This modification can significantly increase the half-life of the peptide in biological systems. nih.gov

Common amide bond isosteres include:

Reduced Amide Bonds (Pseudopeptides): The thio-methylene isostere (-CH2S-) has been incorporated into leucine (B10760876) enkephalin. Analogs with this modification at various positions showed dramatically increased half-lives in human serum (e.g., 134 minutes vs. 12 minutes for the parent peptide). nih.gov

Alkene Isosteres: The amide bond can be replaced with a carbon-carbon double bond, such as an (E)-alkene isostere (-CH=CH-). rsc.org This modification maintains the rigidity of the original peptide bond but is resistant to proteolysis.

Triazoles: The 1,2,3-triazole ring is considered an excellent mimic of the trans amide bond. nih.gov It is metabolically stable and can be synthesized using efficient "click chemistry" methods, making it an attractive isostere for peptide backbone modification.

Other Isosteres: A wide variety of other chemical groups have been investigated as amide bond replacements, including chloroalkenes, oxadiazoles, and cyclopropane (B1198618) rings, each offering different structural and electronic properties that can influence the analog's biological activity and permeability. nih.govnih.govchemrxiv.org

Instead of designing ligands that are highly selective for a single opioid receptor, an alternative approach is to create multifunctional ligands that interact with multiple receptors simultaneously. nih.gov This strategy is based on the observation that opioid receptors can interact with each other (e.g., form oligomers), and simultaneously modulating multiple targets may produce a more desirable therapeutic profile with fewer side effects. nih.gov

A promising strategy in this area is the development of ligands that combine µ-opioid receptor (MOR) agonism with δ-opioid receptor (DOR) antagonism or κ-opioid receptor (KOR) antagonism. nih.govmetajournal.com

MOR Agonist/KOR Antagonist: Chronic pain can lead to an up-regulation of the dynorphin (B1627789)/KOR system, which can be pronociceptive and dysphoric. A multifunctional ligand that activates MOR (producing analgesia) while simultaneously blocking KOR could be highly beneficial. Researchers have developed enkephalin-like tetrapeptide analogs that exhibit this mixed profile. For example, the analog LYS744 was identified as a potent MOR/DOR agonist and a KOR antagonist. nih.gov

MOR Agonist/DOR Antagonist: Co-administration of a MOR agonist with a DOR antagonist has been shown to reduce the development of morphine tolerance and dependence. researchgate.net Designing a single molecule with this mixed-efficacy profile could offer a significant clinical advantage.

This approach represents a shift from the "one target, one drug" paradigm to a "multi-target" strategy that may better address the complex pathophysiology of conditions like chronic pain.

Advanced Chemical Modification Techniques for Enkephalin-met, trp(4)- Analogs

Beyond the foundational strategies, several advanced chemical modification techniques are employed to further refine the properties of enkephalin analogs.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aromatic rings of amino acid side chains, particularly Phenylalanine, can significantly alter electronic properties and steric bulk. This can lead to changes in binding affinity and functional activity. For example, para-chlorination of the Phenylalanine residue at position 4 in one series of analogs was found to convert a KOR partial agonist into a pure KOR antagonist, demonstrating a profound "halogen effect." nih.gov

Lipidation and Conjugation: To improve membrane permeability and penetration of the blood-brain barrier, enkephalin analogs can be conjugated to lipidic moieties or other lipophilic carriers. nih.gov One approach involves attaching parts of the highly lipophilic fentanyl molecule to the C-terminus of an enkephalin-like peptide. The resulting hybrid molecule, such as ligand 16 (a Dmt-substituted tetrapeptide linked to an N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety), showed very high affinity for both µ and δ receptors and increased hydrophobicity. nih.gov

Incorporation of Fluorinated Amino Acids: The replacement of hydrogen atoms with fluorine in amino acid side chains is a modern strategy in medicinal chemistry. Fluorine can alter the local electronic environment, metabolic stability, and binding interactions of a peptide. The incorporation of D- and L-4,4-difluoro-2-aminobutyric acid into Met-enkephalin analogs has been explored to study the effect of partial fluorination on biological activity.

N-Terminal and C-Terminal Modifications: The free amine (N-terminus) and carboxylic acid (C-terminus) of peptides are often sites of initial enzymatic degradation and can influence receptor interactions. N-methylation of the terminal tyrosine can reduce rotational freedom and enhance stability. nih.gov C-terminal modifications, such as amidation (-CONH2) or attachment of complex chemical scaffolds, are frequently used to block degradation by carboxypeptidases and to introduce new functionalities for interacting with receptors or improving physicochemical properties. nih.govnih.gov

These advanced techniques, often used in combination with the strategies outlined in section 6.2, provide a versatile toolkit for the rational design of highly potent, selective, and bioavailable enkephalin-based therapeutics.

Modifications to Enhance Ligand-Receptor Message-Address Interactions

The "message-address" concept in opioid peptides posits that different parts of the peptide sequence are responsible for distinct functions. The N-terminal sequence, typically Tyr-Gly-Gly-Phe/Trp, constitutes the "message," which is primarily responsible for activating the opioid receptor. The C-terminal portion acts as the "address," which helps to determine the selectivity and affinity for specific opioid receptor subtypes (μ, δ, κ).

Modification of the fourth position residue from phenylalanine (Phe) to tryptophan (Trp) directly alters the "message" component of the peptide. The indole (B1671886) ring of tryptophan is larger and possesses different electronic and hydrophobic properties compared to the phenyl ring of phenylalanine. This substitution can lead to altered π-stacking interactions with aromatic residues within the receptor's binding pocket. Studies on related enkephalin analogs have demonstrated that modifications at the Phe4 position can significantly regulate affinity, selectivity, and functional activity at both delta (δ) and mu (μ) opioid receptors mdpi.combiorxiv.org. For instance, substitutions at this position have been shown to improve binding affinity and peptide stability mdpi.combiorxiv.orgresearchgate.net. Furthermore, research on other opioid peptides, such as dynorphin-A analogs, has shown that a Trp4 substitution can introduce significant kappa (κ) opioid receptor antagonism nih.gov.

C-terminal modifications, which alter the "address" part of the peptide, have also been explored to enhance receptor interactions. For example, attaching cationic fragments to the C-terminus of the enkephalin "message" (Tyr-Gly-Gly-Phe) was investigated to see if it could mimic the polycationic tails of prodynorphin-derived peptides that confer kappa-opioid receptor selectivity nih.gov. While this specific strategy yielded ligands with weak binding, it highlights the principle of modifying the C-terminus to modulate receptor recognition nih.gov. Combining a modified "message," such as the Trp4 substitution, with a tailored "address" represents a comprehensive strategy for developing potent and selective Enkephalin-met, trp(4)- analogs.

Glycosylation for Altered Pharmacokinetic Profiles

A significant challenge for peptide-based therapeutics is their poor pharmacokinetic profile, characterized by rapid enzymatic degradation and low bioavailability. Glycosylation, the attachment of carbohydrate moieties to the peptide backbone, is a widely used strategy to overcome these limitations nih.gov. This modification can enhance the metabolic stability of peptides by sterically hindering the approach of proteolytic enzymes researchgate.net.

For enkephalin analogs, glycosylation has been shown to improve enzymatic stability in human plasma and increase efficacy nih.govresearchgate.net. The addition of sugar units can also modulate the physicochemical properties of the peptide, such as solubility and lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological barriers like the blood-brain barrier nih.gov. The choice of carbohydrate and its attachment point on the Enkephalin-met, trp(4)- sequence can be optimized to fine-tune its pharmacokinetic properties without compromising its receptor binding affinity.

Table 1: Effects of Glycosylation on Peptide Therapeutic Properties

| Property | Effect of Glycosylation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Steric hindrance prevents or slows degradation by proteolytic enzymes researchgate.net. |

| Bioavailability | Improved | Can enhance absorption across biological membranes researchgate.net. |

| Renal Clearance | Reduced | The increased size and altered charge can reduce the rate of filtration by the kidneys researchgate.net. |

| Solubility | Increased | The hydrophilic nature of sugar moieties generally improves aqueous solubility. |